Cas no 864918-52-5 (N-(3-fluorophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide)

N-(3-fluorophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide is a fluorinated thiadiazole derivative with potential applications in medicinal chemistry and agrochemical research. The compound features a 1,2,4-thiadiazole core, a fluorophenyl moiety, and a methylphenyl substituent, contributing to its structural diversity and reactivity. The presence of the fluorine atom enhances metabolic stability and binding affinity, while the thiadiazole ring offers opportunities for further functionalization. This compound may serve as a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise modifications, making it a useful scaffold for structure-activity relationship studies.
N-(3-fluorophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide structure
864918-52-5 structure
Product Name:N-(3-fluorophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide
CAS No:864918-52-5
MF:C17H14FN3OS2
MW:359.440964221954
CID:5853835
PubChem ID:7119388
Update Time:2025-08-04

N-(3-fluorophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-(3-fluorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]-
    • 864918-52-5
    • N-(3-fluorophenyl)-2-{[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
    • N-(3-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
    • N-(3-fluorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
    • F0698-0285
    • AKOS024597782
    • N-(3-fluorophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide
    • Inchi: 1S/C17H14FN3OS2/c1-11-5-2-3-8-14(11)16-20-17(24-21-16)23-10-15(22)19-13-7-4-6-12(18)9-13/h2-9H,10H2,1H3,(H,19,22)
    • InChI Key: QWVPUOXLNSQRAL-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(F)=C1)(=O)CSC1SN=C(C2=CC=CC=C2C)N=1

Computed Properties

  • Exact Mass: 359.05623259g/mol
  • Monoisotopic Mass: 359.05623259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 108Ų

Experimental Properties

  • Density: 1.39±0.1 g/cm3(Predicted)
  • pka: 12.00±0.70(Predicted)

N-(3-fluorophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide Pricemore >>

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N-(3-fluorophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide Related Literature

Additional information on N-(3-fluorophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide

Professional Introduction to N-(3-fluorophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide (CAS No. 864918-52-5)

N-(3-fluorophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 864918-52-5, represents a unique molecular structure that combines elements of fluorine-containing aromatic rings with thiadiazole scaffolds, making it a promising candidate for further exploration in drug discovery and development.

The molecular architecture of N-(3-fluorophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide is characterized by its intricate blend of functional groups. The presence of a 3-fluorophenyl moiety introduces a fluorine atom into the aromatic ring, which is known to enhance metabolic stability and binding affinity in many pharmacological applications. Additionally, the 2-methylphenyl group contributes to the compound's lipophilicity, facilitating its interaction with biological targets. The thiadiazole core is particularly noteworthy, as it has been widely studied for its biological activity, including antimicrobial, antiviral, and anti-inflammatory properties.

In recent years, there has been a growing interest in thiadiazole derivatives due to their versatile pharmacological profiles. The specific arrangement of atoms in N-(3-fluorophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide positions it as a potential lead compound for the development of novel therapeutic agents. Current research indicates that this compound may exhibit inhibitory effects on various enzymes and receptors implicated in human diseases. For instance, studies have suggested that thiadiazole-based molecules can modulate pathways associated with cancer cell proliferation and neurodegenerative disorders.

The synthesis of N-(3-fluorophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the 3-fluorophenyl group typically requires specialized fluorination techniques to ensure high yield and purity. Similarly, the incorporation of the 2-methylphenyl moiety necessitates careful consideration to avoid unwanted side reactions. The thiadiazole ring formation is achieved through cyclization reactions that often involve sulfur-containing intermediates.

The biological evaluation of N-(3-fluorophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide has revealed several promising activities. Preclinical studies have demonstrated its potential as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. Furthermore, the compound has shown efficacy in reducing oxidative stress by modulating antioxidant enzyme systems. These findings align with the broader goal of developing small molecule inhibitors that can target multiple disease pathways simultaneously.

The structural features of N-(3-fluorophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide also make it an attractive candidate for further optimization through structure-activity relationship (SAR) studies. By systematically modifying specific functional groups or substituents, researchers can fine-tune the pharmacological properties of the compound to enhance its potency and selectivity. For example, altering the position or type of substituent on the thiadiazole ring could significantly impact its binding affinity to biological targets.

In conclusion, N-(3-fluorophenyl)- -{3-( strong>)-1,
methyl))] sulfanyl)]acetamide (CAS No.<>864918)] represents a structurally complex and biologically active compound with significant potential in pharmaceutical research. Its unique combination of fluorinated aromatic rings and thiadiazole moieties positions it as a valuable scaffold for developing novel therapeutic agents targeting various human diseases. As research continues to uncover new applications for this class of compounds, N-()fluorophenylethylethylethylethylethylethylethylethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenetetetetetetetetetetetetetrafluoro)

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